![molecular formula C7H13IO2 B2923799 Tert-butyl 3-iodopropanoate CAS No. 124935-83-7](/img/structure/B2923799.png)
Tert-butyl 3-iodopropanoate
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Overview
Description
Tert-butyl 3-iodopropanoate is a chemical compound with the CAS Number: 124935-83-7 . It has a molecular weight of 256.08 . It is in liquid form .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-iodopropanoate is1S/C7H13IO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
Tert-butyl 3-iodopropanoate is a liquid at room temperature . It has a molecular weight of 256.08 and is stored at a temperature of 4°C .Scientific Research Applications
Synthesis of Ionic Liquids
Tert-butyl 3-iodopropanoate: is used in the synthesis of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) . These ionic liquids serve as multifunctional reactants in dipeptide synthesis, showcasing their potential in organic synthesis. The structural characteristics and chemophysical properties of Boc-AAILs indicate their selective reactivity and high potential for application in this field.
Organic Synthesis
The compound plays a crucial role in organic synthesis, particularly in the preparation of protected amino acids . Its reactivity allows for the creation of complex molecules, which are essential in developing pharmaceuticals and other organic compounds.
Material Science
In material science, Tert-butyl 3-iodopropanoate is involved in the modification of electronic materials. It has been used to investigate the electronic effect of tert-butyl groups on intramolecular interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads . This research is significant for the development of organic electronics.
Peptide Chemistry
This compound is instrumental in peptide chemistry for the protection of amino acids during peptide synthesis. The tert-butyl group is a common protecting group that can be removed under acidic conditions without affecting the peptide backbone .
Safety And Hazards
Future Directions
While specific future directions for Tert-butyl 3-iodopropanoate are not mentioned in the search results, similar compounds have been studied for their potential applications. For instance, non-fullerene acceptors, which use 1H-indene-1,3(2H)-dione (a key compound for the synthesis of the end-capping component of non-fullerene acceptors) have attracted much attention as components of organic solar cells .
properties
IUPAC Name |
tert-butyl 3-iodopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILNHUAOFIUFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-iodopropanoate |
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